molecular formula C12H21ClN2O B2382026 1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone CAS No. 2411180-93-1

1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone

Cat. No.: B2382026
CAS No.: 2411180-93-1
M. Wt: 244.76
InChI Key: PZEWQFIREWAPNJ-QWRGUYRKSA-N
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Description

1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone is a complex organic compound with a distinctive structural motif involving a pyrrolopyrazine core. This compound is of significant interest in the field of synthetic chemistry and pharmaceutical research due to its potential biological activities.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. A common route starts with the construction of the pyrrolopyrazine core, often through cyclization reactions involving appropriate starting materials such as α,β-unsaturated ketones and hydrazines. The final chlorination step involves the reaction with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions.

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Continuous flow synthesis or batch reactor techniques could be employed, depending on the desired scale and efficiency requirements.

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation reactions can be performed using palladium on carbon (Pd/C) to selectively reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions may occur at the chloro group, facilitated by reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous or acidic medium.

  • Reduction: Hydrogen gas with palladium on carbon catalyst.

  • Substitution: Sodium methoxide in methanol.

Major Products Formed

  • Oxidation products may include ketones or carboxylic acids.

  • Reduction may yield the corresponding alcohols or amines.

  • Substitution reactions typically replace the chloro group with nucleophiles like alkoxides or amines.

Chemistry

This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules. Its unique structure makes it a versatile intermediate for various synthetic pathways.

Biology

In biological research, derivatives of this compound are explored for their potential interactions with biological targets, including enzymes and receptors. The pyrrolopyrazine core is of particular interest for its bioactivity.

Medicine

Preliminary studies suggest potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural motif may interact with specific biological pathways, offering therapeutic potential.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The biological activity of 1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone likely involves interaction with molecular targets such as enzymes or receptors. The chlorinated ethanone moiety may serve as a reactive site for binding or modifying biological macromolecules, influencing cellular pathways and functions.

Comparison with Similar Compounds

Compared to other pyrrolopyrazine derivatives, this compound's unique chloroethanone functionality distinguishes it in terms of reactivity and potential applications. Similar compounds include:

  • 1-[(3R,8As)-3-ethyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone

  • 1-[(3R,8As)-3-isopropyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-bromoethanone

That wraps up the rundown! Anything pique your interest?

Properties

IUPAC Name

1-[(3R,8aS)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-9(2)11-8-14-5-3-4-10(14)7-15(11)12(16)6-13/h9-11H,3-8H2,1-2H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEWQFIREWAPNJ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2CCCC2CN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN2CCC[C@H]2CN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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